
6-Ethyl-4-((3-(trifluoromethyl)phenyl)amino)quinoline-3-carbonitrile hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a quinoline derivative. Quinoline and its derivatives are a type of aromatic heterocyclic compound with a two-ring structure, which includes a benzene ring fused to a pyridine ring . The trifluoromethyl group (-CF3) is a common functional group in medicinal chemistry due to its ability to modulate the physical, chemical, and pharmacokinetic properties of drug molecules .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the quinoline core, an ethyl group at the 6-position, a trifluoromethyl group at the 3-position of the phenyl ring, and an amino group linking the phenyl ring to the 4-position of the quinoline .Chemical Reactions Analysis
Quinoline derivatives can undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and metal-catalyzed cross-coupling reactions . The specific reactions that this compound can undergo would depend on the reaction conditions and the other reactants present.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group is highly electronegative and can influence the compound’s reactivity and polarity .Applications De Recherche Scientifique
Overview of Quinoline and Its Derivatives
Quinoline and its derivatives, including 6-Ethyl-4-((3-(trifluoromethyl)phenyl)amino)quinoline-3-carbonitrile hydrochloride, have been extensively studied for their diverse applications in scientific research. These compounds are known for their heterocyclic structure, containing a benzene ring fused with a pyridine ring, which contributes to their unique chemical properties and applications in various domains.
Anticorrosive Materials
Quinoline derivatives have been widely used as anticorrosive materials due to their ability to form stable chelating complexes with metallic surfaces. These complexes are formed through coordination bonding, attributed to the high electron density of quinoline derivatives, which effectively adsorbs and protects metallic surfaces from corrosion. This application is particularly relevant in industries where metal preservation is critical, highlighting the importance of these compounds in extending the lifespan of metal-based structures and components (Verma, Quraishi, & Ebenso, 2020).
Biomedical Applications
Quinoxaline, a derivative of quinoline, and its analogs have been investigated for their potential in treating chronic and metabolic diseases due to their antimicrobial activities. The modification of quinoxaline structure allows for a variety of biomedical applications, demonstrating the versatility of quinoline derivatives in contributing to medical and pharmaceutical research. This includes the development of new therapeutics for addressing a range of diseases, showcasing the potential of these compounds in enhancing healthcare outcomes (Pereira et al., 2015).
Optoelectronic Materials
The synthesis and application of quinazoline derivatives in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors have been extensively researched. These compounds are incorporated into π-extended conjugated systems to create novel optoelectronic materials, demonstrating their importance in the development of advanced technologies. The electroluminescent properties of quinazoline derivatives make them valuable in the fabrication of materials for organic light-emitting diodes (OLEDs), including highly efficient red phosphorescent OLEDs and white OLEDs, emphasizing their contribution to the field of electronics and material science (Lipunova et al., 2018).
Orientations Futures
Propriétés
IUPAC Name |
6-ethyl-4-[3-(trifluoromethyl)anilino]quinoline-3-carbonitrile;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F3N3.ClH/c1-2-12-6-7-17-16(8-12)18(13(10-23)11-24-17)25-15-5-3-4-14(9-15)19(20,21)22;/h3-9,11H,2H2,1H3,(H,24,25);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWRHENNNJRVPAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C(=CN=C2C=C1)C#N)NC3=CC=CC(=C3)C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClF3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
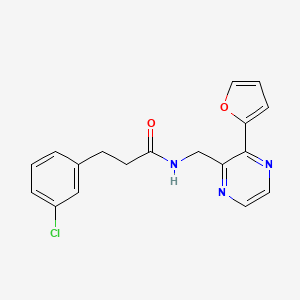
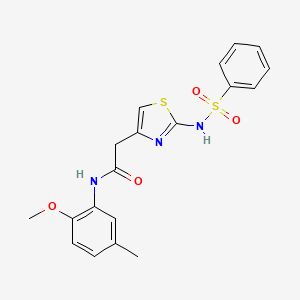
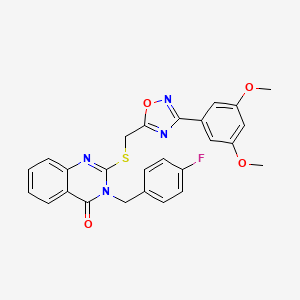
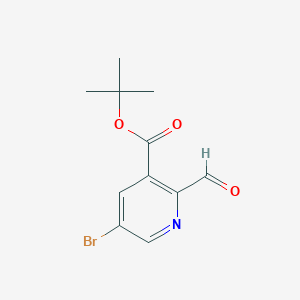
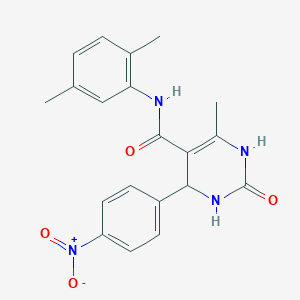
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-ethylsulfonylbenzamide](/img/structure/B2863216.png)
![3-cyclopropyl-N'-[(E)-thiophen-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2863220.png)
![(R)-tert-butyl 4-(5-methyl-7-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazine-1-carboxylate](/img/structure/B2863221.png)
![N-[(5Z)-5-[(2,6-dichlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-phenylacetamide](/img/structure/B2863222.png)
![4-{2-[cyclohexyl(prop-2-yn-1-yl)amino]acetamido}-N,N-dimethylbenzamide](/img/structure/B2863223.png)
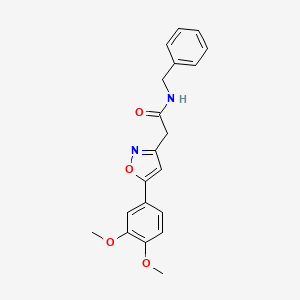
![2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2863225.png)
![N-(5-fluoro-2-methylphenyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2863227.png)
![[4-(5-Methylpyrimidin-2-yl)oxypiperidin-1-yl]-(4-methylsulfanylphenyl)methanone](/img/structure/B2863231.png)
